![molecular formula C19H14ClN5O3 B4816637 8-(3-CHLOROPHENYL)-7-(FURAN-2-YL)-1,3-DIMETHYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE](/img/structure/B4816637.png)
8-(3-CHLOROPHENYL)-7-(FURAN-2-YL)-1,3-DIMETHYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE
Vue d'ensemble
Description
8-(3-CHLOROPHENYL)-7-(FURAN-2-YL)-1,3-DIMETHYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE is a complex organic compound that features a unique structure combining a chlorophenyl group, a furan ring, and an imidazopurine core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-(3-CHLOROPHENYL)-7-(FURAN-2-YL)-1,3-DIMETHYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for scalability. The use of continuous flow reactors can also be explored to enhance efficiency and reduce production costs. Purification steps such as crystallization and chromatography are essential to obtain the final product with the desired purity .
Analyse Des Réactions Chimiques
Types of Reactions
8-(3-CHLOROPHENYL)-7-(FURAN-2-YL)-1,3-DIMETHYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups, resulting in derivatives with potentially different properties .
Applications De Recherche Scientifique
8-(3-CHLOROPHENYL)-7-(FURAN-2-YL)-1,3-DIMETHYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in targeting specific molecular pathways.
Industry: Its properties may be leveraged in the development of new materials with specialized functions
Mécanisme D'action
The mechanism of action of 8-(3-CHLOROPHENYL)-7-(FURAN-2-YL)-1,3-DIMETHYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, potentially leading to therapeutic effects. The exact molecular targets and pathways are subjects of ongoing research, with studies focusing on its binding affinity and activity at the molecular level .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-[5-(4-Chlorophenyl)furan-2-yl]acrylic acid: Shares the chlorophenyl and furan groups but differs in the core structure.
(e)-3-(5-(4-Chlorophenyl)furan-2-yl)acrylic acid: Another compound with similar functional groups but a different overall structure.
Uniqueness
What sets 8-(3-CHLOROPHENYL)-7-(FURAN-2-YL)-1,3-DIMETHYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE apart is its imidazopurine core, which imparts unique chemical and biological properties. This core structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications .
Propriétés
IUPAC Name |
6-(3-chlorophenyl)-7-(furan-2-yl)-2,4-dimethylpurino[7,8-a]imidazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN5O3/c1-22-16-15(17(26)23(2)19(22)27)24-10-13(14-7-4-8-28-14)25(18(24)21-16)12-6-3-5-11(20)9-12/h3-10H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBKDSEATESOWER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N3C=C(N(C3=N2)C4=CC(=CC=C4)Cl)C5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


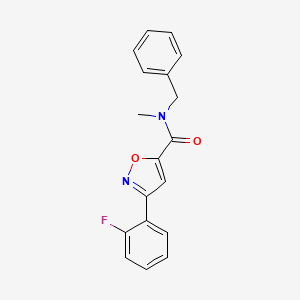
![N-BENZYL-2-ACETAMIDO-4H5H6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE](/img/structure/B4816589.png)
![2-{2-[(4-chlorophenyl)methyl]-1H-1,3-benzodiazol-1-yl}-1-(pyrrolidin-1-yl)ethan-1-one](/img/structure/B4816597.png)
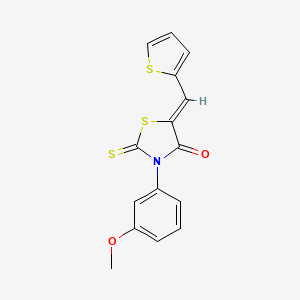
![7-(difluoromethyl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4816619.png)
![3-bromo-4-[2-(3,4-dimethylphenoxy)ethoxy]-5-ethoxybenzaldehyde](/img/structure/B4816627.png)
![5-(1-METHYL-4-NITRO-1H-PYRAZOL-3-YL)-N~2~-(1-PHENYLETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE](/img/structure/B4816639.png)
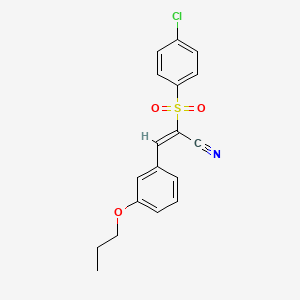
![1-[1-(3-FLUOROBENZOYL)PIPERIDINE-4-CARBONYL]-2,3-DIHYDRO-1H-INDOLE](/img/structure/B4816648.png)

![N-(3-methyl-1-propyl-1H-pyrazol-5-yl)-2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]acetamide](/img/structure/B4816656.png)
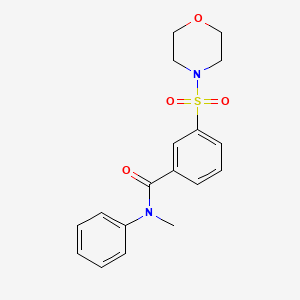
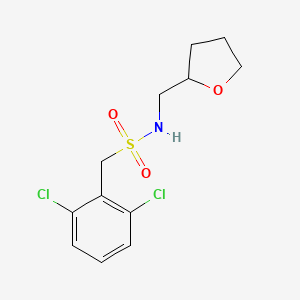
amino]carbonothioyl}amino)-5-methyl-3-thiophenecarboxylate](/img/structure/B4816680.png)
